molecular formula C17H18N6O3S B11985522 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11985522
M. Wt: 386.4 g/mol
InChI Key: CBLNGUBTBTXWSH-UFWORHAWSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is a complex organic compound It is characterized by its unique structure, which includes a purine ring system and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide typically involves multiple steps. The process begins with the preparation of the purine derivative, followed by the introduction of the hydrazide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency in product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Properties

Molecular Formula

C17H18N6O3S

Molecular Weight

386.4 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H18N6O3S/c1-21-15-14(16(25)22(2)17(21)26)23(10-18-15)9-13(24)20-19-8-11-4-6-12(27-3)7-5-11/h4-8,10H,9H2,1-3H3,(H,20,24)/b19-8+

InChI Key

CBLNGUBTBTXWSH-UFWORHAWSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=CC=C(C=C3)SC

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=CC=C(C=C3)SC

Origin of Product

United States

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